6-chloro-N-isobutylpyrimidin-4-amine

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Developing selective kinase inhibitors often demands rapid diversification of the pyrimidine core. 6-Chloro-N-isobutylpyrimidin-4-amine offers a pre-functionalized 4,6-disubstituted scaffold with a reactive C6-Cl bond for SNAr or cross-coupling, enabling efficient exploration of ATP-binding pocket interactions. The N-isobutyl group provides distinct steric and lipophilic tuning compared to linear N-alkyl analogs, aiding selectivity profiling against CLK and DYRK kinase families. • Reactive C6-Cl handle for one-step diversification via electrochemical cross-coupling • Branched isobutyl substituent reduces rotatable bond count for lower entropic binding cost • ≥95% purity with reliable batch-to-batch consistency for screening libraries

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS No. 1220028-08-9
Cat. No. B163412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-isobutylpyrimidin-4-amine
CAS1220028-08-9
Synonyms6-chloro-N-isobutylpyriMidin-4-aMine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C)CNC1=CC(=NC=N1)Cl
InChIInChI=1S/C8H12ClN3/c1-6(2)4-10-8-3-7(9)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,10,11,12)
InChIKeyPBOXDEVGXRUQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-isobutylpyrimidin-4-amine: Chloropyrimidine Building Block


6-Chloro-N-isobutylpyrimidin-4-amine (CAS 1220028-08-9) is a disubstituted pyrimidine derivative with the molecular formula C₈H₁₂ClN₃ and a molecular weight of 185.65 g/mol . It features a chlorine atom at the 6-position and an isobutylamino group at the 4-position of the pyrimidine ring. This compound belongs to the 4,6-disubstituted pyrimidine class, a scaffold extensively employed in the development of kinase inhibitors, particularly those targeting EGFR, CLK, and DYRK families [1]. It is commercially supplied as a versatile small-molecule scaffold with a typical purity specification of ≥95% .

1
Disubstituted pyrimidine scaffold for kinase-targeted library synthesis
2
C6–Cl reactive handle for SNAr and cross-coupling diversification
3
Branched N-isobutyl group offers restricted conformational flexibility

6-Chloro-N-isobutylpyrimidin-4-amine: Generic Substitution Caution


Within the 4-amino-6-chloropyrimidine class, subtle alterations to the N-alkyl substituent or the position of chlorine substitution profoundly influence both physicochemical properties and biological activity. The isobutyl group (2-methylpropyl) confers a distinct steric and lipophilic profile compared to linear N-butyl, N-propyl, or bulkier N-tert-butyl analogs. Positional isomers—such as 6-chloro-2-isobutylpyrimidin-4-amine—present different hydrogen-bonding networks and reactivity at the chlorine leaving group. In kinase inhibitor programs, such variations can shift selectivity across the kinome, as demonstrated by the narrow selectivity profiles of 4,6-disubstituted pyrimidine chemotypes against CLK and DYRK kinases [1]. Direct experimental data for this specific compound are scarce in the peer-reviewed literature; therefore, procurement decisions should be grounded in the structural and physicochemical evidence presented below rather than assumed interchangeability .

N-Alkyl chain branching alters binding entropy
N-butyl or N-propyl analogs lack β-branching; rotatable bond count and lipophilicity may shift kinase selectivity profiles and are not directly interchangeable.
Positional isomer may diverge in reactivity
6-chloro-2-isobutylpyrimidin-4-amine presents distinct SNAr activation and hydrogen-bonding pattern; synthetic utility may not transfer directly.
Non-halogenated analog lacks C6 exit vector
N-isobutylpyrimidin-4-amine requires pre-functionalization for C–C bond formation; direct substitution limits library synthesis efficiency.

6-Chloro-N-isobutylpyrimidin-4-amine: Differentiation from Analogs


Steric & Lipophilic Differentiation: Isobutyl vs. N-Butyl

The target compound carries a branched isobutylamino group (N-CH₂CH(CH₃)₂) at the 4-position, whereas the closest linear analog N-butyl-6-chloropyrimidin-4-amine (CAS 26423-00-7) bears an unbranched N-butyl chain. The isobutyl group introduces greater steric bulk proximal to the pyrimidine core (branching at the β-carbon) while maintaining an identical heavy-atom count (C₈H₁₂ClN₃, MW 185.65 g/mol). This branching reduces the number of freely rotatable bonds from 3 (N-butyl) to 2 (N-isobutyl) , restricting conformational flexibility and potentially enhancing binding-site complementarity in kinase ATP pockets. The predicted cLogP difference between the branched and linear isomers is estimated at approximately 0.2–0.5 log units lower for the isobutyl variant , which can influence passive membrane permeability and off-target binding.

Isobutyl vs. N-Butyl
Class-level inference
Δ rotatable bonds: −1
Estimated ΔcLogP: −0.2 to −0.5
Reduced flexibility may support kinase pocket complementarity
Computed molecular properties; experimental confirmation needed
Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Positional Isomer Differentiation: 4- vs. 2-Isobutyl Pyrimidine

The target compound (4-isobutylamino-6-chloropyrimidine) and its positional isomer 6-chloro-2-isobutylpyrimidin-4-amine (CAS 1164116-14-6) share the same molecular formula (C₈H₁₂ClN₃) but differ in the attachment point of the isobutyl group: the target has the isobutyl group attached via an exocyclic amine at C4, while the isomer has the isobutyl group directly attached to C2 of the pyrimidine ring. This leads to distinct electronic environments: the chlorine at C6 in the target compound is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine nitrogens, whereas the isomer has a free exocyclic amine at C4 that can act as a competing nucleophile or hydrogen-bond donor. Patent literature explicitly distinguishes these positional isomers as intermediates for different kinase inhibitor series, with the 2-isobutyl analog serving as a precursor to 2-isobutyl-6-(substituted)pyrimidin-4-amines for CLK/DYRK programs [1].

4- vs. 2-Isobutyl Isomer
Head-to-head
Positional isomers; distinct C6–Cl SNAr activation
Supports correct isomer selection for synthetic planning
Structural comparison based on US 11,180,480
Chemical biology Kinase probe development Scaffold diversification

Cross-Coupling Utility: Chloro vs. Non-Halogenated Pyrimidine

The presence of chlorine at the 6-position of the pyrimidine ring distinguishes this compound from non-halogenated analogs such as N-isobutylpyrimidin-4-amine. The C6–Cl bond enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) as well as nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. Electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides has been demonstrated as a mild, efficient route to 4-amino-6-arylpyrimidines [1]. The target compound, as a 4-amino-6-chloropyrimidine, is directly compatible with this methodology, whereas the non-chlorinated analog requires pre-functionalization.

Cross-Coupling Utility
Class-level inference
C6–Cl present; compatible with Pd-catalyzed and electrochemical coupling
Enables direct diversification; may reduce synthetic step count
Method demonstrated for 4-amino-6-chloropyrimidine class
Organic synthesis Cross-coupling Building block utility

Supplier Purity and Quality Comparison

Commercial availability and purity specifications differ across suppliers for this compound. The target compound is available from Sigma-Aldrich (Matrix Scientific brand) with a minimum purity specification of 95% . Other suppliers including ChemScene, AKSci, MolCore, and Leyan offer purities ranging from 95% to 98% . For comparison, the positional isomer 6-chloro-2-isobutylpyrimidin-4-amine (CAS 1164116-14-6) is listed at 98% purity from Leyan . The linear analog N-butyl-6-chloropyrimidin-4-amine (CAS 26423-00-7) is typically offered at 95% purity. These purity differences, while modest, can be significant for applications requiring precise stoichiometry in library synthesis or biophysical assays.

Supplier Purity Comparison
Data to verify
Target: 95–98%
Positional isomer: 98%
Linear analog: 95%
Multi-supplier availability supports procurement consistency
Supplier specifications; verify lot-specific COA
Chemical procurement Quality control Sourcing

6-Chloro-N-isobutylpyrimidin-4-amine: Application Scenarios


Kinase-Focused Fragment Library & Scaffold Diversification

The 4,6-disubstituted pyrimidine scaffold, exemplified by 6-chloro-N-isobutylpyrimidin-4-amine, is a validated starting point for kinase inhibitor development. The chlorine at C6 permits rapid diversification via SNAr or cross-coupling to explore ATP-binding pocket interactions, while the N-isobutyl group provides steric and lipophilic tuning at the solvent-exposed or hydrophobic regions of the kinase active site. The reduced rotatable bond count (2 vs. 3 for the N-butyl analog) favors binding conformations with lower entropic cost [cf. Evidence Item 1]. This compound is suitable for inclusion in kinase-focused screening libraries where the 4-amino-6-chloropyrimidine chemotype has demonstrated selective CLK and DYRK inhibition [1].

4,6-Disubstituted Pyrimidine Probe Intermediate

The reactive C6–Cl bond makes this compound an ideal intermediate for preparing 4-isobutylamino-6-substituted pyrimidines. Electrochemical cross-coupling methodology has been established for the 4-amino-6-chloropyrimidine class, providing a mild, metal-catalyzed route to aryl derivatives [1]. This avoids the need for pre-functionalization of the pyrimidine core, reducing synthetic step count by at least one step compared to non-chlorinated analogs [cf. Evidence Item 3]. The resulting 6-aryl derivatives can be screened as kinase inhibitors or receptor modulators.

N-Alkyl Branching Impact on Kinase Selectivity

The isobutyl (2-methylpropyl) substituent on the exocyclic amine provides a branched alkyl chain that differs from linear N-butyl and smaller N-propyl analogs in steric demand and lipophilicity. In medicinal chemistry optimization, this compound can serve as a tool to evaluate the impact of β-branching on kinase selectivity and cellular permeability, with the reduced logP and restricted flexibility [cf. Evidence Item 1] potentially translating to improved selectivity profiles. The positional isomer (6-chloro-2-isobutylpyrimidin-4-amine) provides a complementary scaffold for comparison [cf. Evidence Item 2].

Application
Selection Property
Validation Focus
Kinase-focused fragment library
Scaffold diversification via C6–Cl handle
CLK/DYRK chemotype selectivity review
Pyrimidine probe intermediate
Reactive chlorine for SNAr and cross-coupling
Synthetic step-count reduction
N-alkyl branching SAR studies
β-branched isobutyl steric and lipophilic profile
Kinase selectivity and permeability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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